molecular formula C18H24N2O4S B1662190 Tranylcypromine sulfate CAS No. 13492-01-8

Tranylcypromine sulfate

Cat. No.: B1662190
CAS No.: 13492-01-8
M. Wt: 364.5 g/mol
InChI Key: BKPRVQDIOGQWTG-DBEJOZALSA-N
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Description

Tranylcypromine sulfate is a pharmaceutical compound primarily used as an antidepressant. It belongs to the class of monoamine oxidase inhibitors, which function by inhibiting the activity of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, thereby helping to alleviate symptoms of depression .

Mechanism of Action

Target of Action

Tranylcypromine sulfate primarily targets Monoamine Oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

This compound acts as a non-hydrazine monoamine oxidase inhibitor with a rapid onset of activity . It irreversibly and nonselectively inhibits MAO . Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing .

Biochemical Pathways

By inhibiting MAO, this compound increases endogenous concentrations of neurotransmitters such as epinephrine, norepinephrine, serotonin, and dopamine . This inhibition affects the catabolism of these neurotransmitters, leading to their increased levels .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within approximately 1.5 hours . It has a half-life of 2.5 hours . The inhibition of mao may persist for up to 10 days following discontinuation . This compound is primarily excreted in urine .

Result of Action

The increased levels of neurotransmitters resulting from the inhibition of MAO can lead to an improvement in symptoms of major depressive disorder, dysthymic disorder, and atypical depression . It is also useful in panic and phobic disorders .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, the consumption of foods or beverages with significant tyramine content can precipitate a hypertensive crisis due to the extensive release of norepinephrine . Therefore, patients taking this compound are advised to avoid ingestion of foods and beverages with high tyramine content .

Biochemical Analysis

Biochemical Properties

Tranylcypromine sulfate plays a crucial role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). This enzyme is responsible for the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity . The compound interacts with both isoforms of MAO, MAO-A and MAO-B, which are found in various tissues throughout the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The inhibition of MAO by this compound leads to increased levels of neurotransmitters, which can affect neuronal signaling and communication . This compound has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation, as well as genes related to synaptic plasticity and neuronal growth . Additionally, this compound can influence cellular metabolism by altering the levels of key metabolic intermediates and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves the irreversible and nonselective inhibition of monoamine oxidase (MAO). This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased levels in the synaptic cleft . This compound binds to the active site of MAO, forming a covalent bond that inactivates the enzyme . This binding interaction is crucial for the compound’s antidepressant effects, as it enhances the availability of neurotransmitters that regulate mood and emotional responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its rapid onset of activity, with effects typically observed within hours of administration . The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on MAO for extended periods, but its efficacy may decrease over time due to metabolic degradation and the development of tolerance . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve mood-related behaviors . At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses lead to detrimental outcomes . These findings highlight the importance of dosage optimization in the therapeutic use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of monoamine oxidase (MAO) and the modulation of neurotransmitter levels . The compound interacts with enzymes such as MAO-A and MAO-B, which are responsible for the breakdown of neurotransmitters . By inhibiting these enzymes, this compound increases the levels of serotonin, norepinephrine, and dopamine, which are critical for mood regulation . Additionally, the compound’s metabolism involves the formation of metabolites such as 4-hydroxytranylcypromine and N-acetyltranylcypromine, which have reduced MAO inhibitory activity compared to the parent compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound is distributed to different subcellular compartments, including the cytoplasm and mitochondria, where it interacts with monoamine oxidase (MAO) enzymes . The compound’s distribution is influenced by factors such as tissue permeability, binding to transporters, and interactions with cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with monoamine oxidase (MAO) enzymes . This localization allows this compound to effectively inhibit MAO and increase neurotransmitter levels . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s stability, activity, and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tranylcypromine sulfate is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in the compound trans-2-phenylcyclopropylamine . The synthesis typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of benzyl cyanide with a suitable reagent.

    Cyclization: The intermediate undergoes cyclization to form the cyclopropane ring.

    Purification: The final product is purified through recrystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Tranylcypromine sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound .

Scientific Research Applications

Tranylcypromine sulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Phenelzine: Another monoamine oxidase inhibitor used as an antidepressant.

    Isocarboxazid: A monoamine oxidase inhibitor with similar therapeutic effects.

    Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.

Comparison: Tranylcypromine sulfate is unique in its rapid onset of action and nonselective inhibition of both MAO-A and MAO-B. Unlike selective inhibitors such as selegiline, this compound affects a broader range of neurotransmitters, making it effective in treating various types of depression . Additionally, its structural similarity to amphetamine contributes to its unique pharmacological profile .

Properties

CAS No.

13492-01-8

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine;2-phenylcyclopropan-1-amine;sulfuric acid

InChI

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t8-,9+;;/m0../s1

InChI Key

BKPRVQDIOGQWTG-DBEJOZALSA-N

SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Key on ui other cas no.

13492-01-8

Pictograms

Acute Toxic

Synonyms

Jatrosom
Parnate
Sulfate, Tranylcypromine
trans 2 Phenylcyclopropylamine
trans-2-Phenylcyclopropylamine
Transamine
Tranylcypromine
Tranylcypromine Sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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